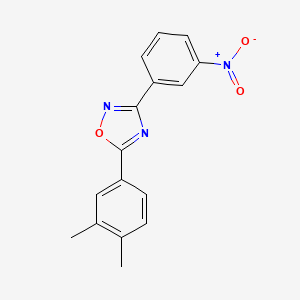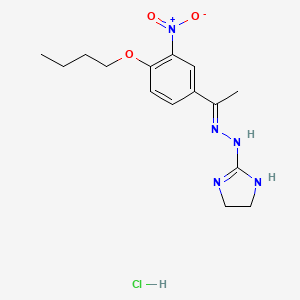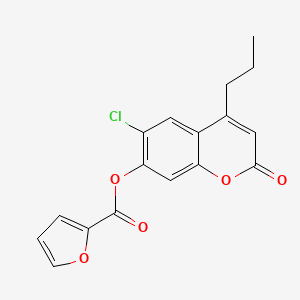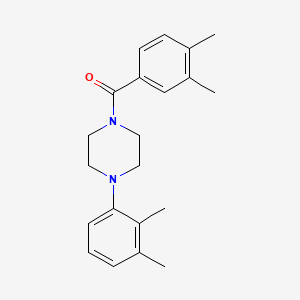
N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TRIMCA and has been synthesized through various methods. The purpose of
Aplicaciones Científicas De Investigación
TRIMCA has been extensively studied for its potential applications in various areas of scientific research. It has been shown to possess significant anti-inflammatory, analgesic, and anti-tumor activities. Additionally, TRIMCA has been found to exhibit potent anticonvulsant and antidepressant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of TRIMCA is not fully understood. However, it has been suggested that TRIMCA exerts its pharmacological effects through the modulation of various neurotransmitters and receptors in the brain. It has been shown to interact with the GABAergic, serotonergic, and dopaminergic systems, which are involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
TRIMCA has been found to exhibit significant biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, TRIMCA has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. TRIMCA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TRIMCA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, TRIMCA has been found to exhibit low toxicity and has a good safety profile. However, one of the limitations of TRIMCA is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of TRIMCA. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the investigation of its potential use as an analgesic and anti-inflammatory agent. Additionally, the development of novel synthesis methods for TRIMCA could lead to the production of more potent and effective analogs.
Métodos De Síntesis
TRIMCA can be synthesized using various methods, including the Knoevenagel condensation reaction. In this reaction, 3,4,5-trimethoxybenzaldehyde and cycloheptanone are reacted with malononitrile in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride and ammonium acetate to obtain TRIMCA.
Propiedades
IUPAC Name |
(E)-N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-12-14(13-17(23-2)19(16)24-3)10-11-18(21)20-15-8-6-4-5-7-9-15/h10-13,15H,4-9H2,1-3H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWKZWUXPSPHM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)
![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)





![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)


